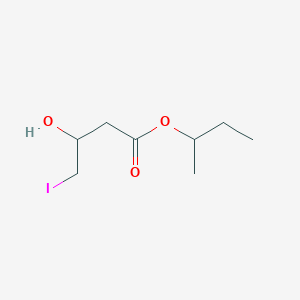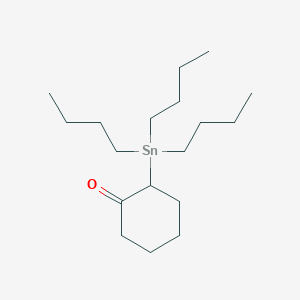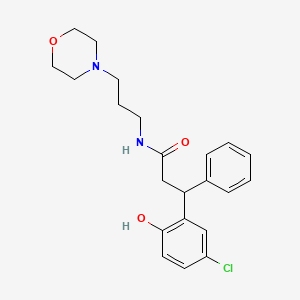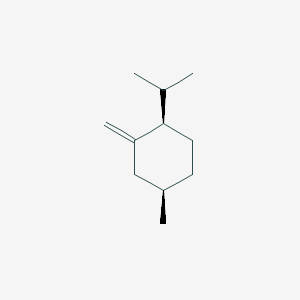
2-Methyl-9h-xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-9h-xanthene is a derivative of xanthene, a tricyclic aromatic compound. Xanthene and its derivatives are known for their diverse biological activities and are used in various scientific research fields. The structure of this compound consists of a xanthene core with a methyl group attached to the second carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9h-xanthene can be achieved through several methods. One common approach involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction typically requires a dehydrating agent such as acetic anhydride and is conducted under reflux conditions . Another method involves the reaction of a salicylaldehyde with a 1,2-dihaloarene in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs optimized versions of these synthetic routes. The use of microwave heating has been shown to improve yields and reduce reaction times . Additionally, catalytic methods involving metals such as palladium, ruthenium, and copper have been developed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-Methyl-9h-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of reduced xanthene derivatives.
Substitution: Formation of halogenated or nitrated xanthene derivatives.
科学的研究の応用
2-Methyl-9h-xanthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-9h-xanthene involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress . By enhancing Nrf2 translocation, this compound can activate antioxidant defense mechanisms and reduce inflammation .
類似化合物との比較
Similar Compounds
Xanthone: The parent compound of 2-Methyl-9h-xanthene, known for its diverse biological activities.
2,8-Dihydroxy-9-oxo-9h-xanthene-6-carboxylic acid: A derivative with additional hydroxyl and carboxylic acid groups, enhancing its biological activity.
6,8-Dihydroxy-3-methyl-9-oxo-9h-xanthene-1-carboxylic acid: Another derivative with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the second carbon atom can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
特性
CAS番号 |
6279-07-8 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC名 |
2-methyl-9H-xanthene |
InChI |
InChI=1S/C14H12O/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)15-14/h2-8H,9H2,1H3 |
InChIキー |
DWWOIEMBMCUMRM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150138.png)




![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)


![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)



